(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol
説明
The compound “(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol” is a bicyclic furan derivative with a hydroxyl group at the 2-position of the fused ring system. Its stereochemistry (2S,3aS,6aR) defines the spatial arrangement of substituents, which is critical for its biological activity and synthetic utility. Instead, extensive literature exists on its positional isomer, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a key component of HIV protease inhibitors like Darunavir . Given the evidence’s focus on the 3-ol derivative, this article will primarily discuss (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (hereafter referred to as 3R-BFOL) and its analogs, while noting structural and functional distinctions.
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
(3aS,5S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol |
InChI |
InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
InChIキー |
XXMTWIWOEJYQMH-HCWXCVPCSA-N |
異性体SMILES |
C1CO[C@H]2[C@@H]1C[C@H](O2)O |
正規SMILES |
C1COC2C1CC(O2)O |
製品の起源 |
United States |
準備方法
合成経路と反応条件
(2S,3aS,6aR)-ヘキサヒドロフロ[2,3-b]フラン-2-オールの調製は、立体選択的合成によって達成できます。1つの方法は、ジアステレオマー的に純粋な中間体の使用を含みます。 たとえば、この化合物は、結晶化とエピメリ化を含む一連の立体選択的反応によって、(3aR,4S,6aS)-4-メトキシ-テトラヒドロ-フロ[3,4-b]フラン-2-オンから合成できます .
工業生産方法
この化合物の工業生産方法は、広く文書化されていません。立体選択的合成の原理とジアステレオマー的に純粋な中間体の使用は、工業用途に拡大できます。温度、溶媒、触媒などの反応条件の最適化は、工業環境で高収率と純度を達成するために不可欠です。
化学反応の分析
科学研究への応用
(2S,3aS,6aR)-ヘキサヒドロフロ[2,3-b]フラン-2-オールは、いくつかの科学研究の用途を持っています。
化学: 有機合成における構成要素として使用され、複雑な分子の作成を可能にします。
生物学: 化合物の独自の構造は、酵素相互作用と代謝経路の研究の候補となっています。
科学的研究の応用
(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and materials with specialized properties
作用機序
類似化合物の比較
類似化合物
- (3R,3aS,6aR)-ヘキサヒドロフロ[2,3-b]フラン-3-オール
- (3R,3aS,6aR)-ヘキサヒドロフロ[2,3-b]フラン-3-イル N-[(2S,3R)-3-ヒドロキシ-4-[N-(2-メチルプロピル)2-オキソ-2,3-ジヒドロ-1H-インドール-5-スルホンアミド]-1-フェニルブタン-2-イル]カルバメート
独自性
(2S,3aS,6aR)-ヘキサヒドロフロ[2,3-b]フラン-2-オールは、特定の立体化学のために独自であり、明確な化学的および生物学的特性を与えます。類似の化合物と比較して、反応性、結合親和性、生物学的活性が異なる可能性があり、研究や産業における特定の用途に役立ちます。
類似化合物との比較
A. Positional Isomers: 2-Ol vs. 3-Ol Derivatives
The hydroxyl group’s position (2 vs. 3) significantly impacts molecular interactions. While 3R-BFOL is a well-studied HIV protease inhibitor ligand , the 2-ol isomer lacks documented biological relevance in the provided evidence. The 3R configuration in 3R-BFOL enables optimal hydrogen bonding with protease active sites, a feature likely disrupted in the 2-ol isomer due to altered spatial orientation.
B. Bicyclic Furan Derivatives in HIV Therapeutics
3R-BFOL is compared to structurally related compounds used in HIV drug design:
C. Stereochemical Variants
A. Key Routes to 3R-BFOL
One-Pot Photocycloaddition : Uses furan and Cbz-glycolaldehyde, achieving 99% ee via lipase resolution .
Organocatalyzed Aldol Reaction: Proline-catalyzed cross-aldol between aldehydes (45% yield, >99% ee) .
Anti-Aldol Strategy: Titanium enolate-mediated reaction (>99% ee) .
B. Comparative Efficiency
| Method | Yield (%) | ee (%) | Scalability | Green Chemistry Metrics |
|---|---|---|---|---|
| Photocycloaddition + Resolution | 75–85 | 99 | Moderate | Low (toxic reagents) |
| Organocatalyzed Aldol | 45 | >99 | High | High (aqueous conditions) |
| Anti-Aldol with Chiral Auxiliary | 60–70 | >99 | Moderate | Medium (solvent waste) |
A. HIV Protease Inhibition
3R-BFOL in Darunavir achieves sub-nanomolar binding affinity (Kd = 0.09 nM) due to:
生物活性
(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various pharmacologically active agents, including HIV protease inhibitors. Understanding its biological activity is crucial for developing new therapeutic agents.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a hexahydrofurofuran ring system which contributes to its biological properties.
1. HIV Protease Inhibition
One of the most significant biological activities of (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is its role as a ligand in HIV protease inhibitors . Research indicates that this compound can enhance the effectiveness of existing protease inhibitors like darunavir by improving binding affinity to the enzyme's active site. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against HIV-1 protease, which is essential for viral replication .
The mechanism through which (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol exerts its inhibitory effects involves:
- Hydrogen Bonding : The P2 carbonyl of the compound forms strong hydrogen bonds with residues in the enzyme's active site.
- Structural Compatibility : Its bicyclic structure allows it to fit well into the binding pocket of HIV protease, leading to effective inhibition of the enzyme's activity .
Case Study 1: Synthesis and Evaluation
A study conducted by Babu et al. (2011) synthesized (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol and evaluated its diastereoselectivity in forming a potent HIV protease inhibitor. The compound was synthesized with 99% diastereoselectivity and demonstrated significant inhibitory effects against HIV protease in vitro .
Case Study 2: Structure-Based Drug Design
In another study focusing on structure-based drug design, researchers incorporated (2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol into a series of novel inhibitors. The resulting compounds showed improved binding affinities and enhanced potency against multidrug-resistant strains of HIV .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended methods for synthesizing (2S,3aS,6aR)-hexahydrofuro[2,3-b]furan-2-ol with high enantiomeric purity?
Synthesis typically involves stereoselective catalytic processes or enzymatic resolution. For example, asymmetric aldol reactions using chiral catalysts (e.g., proline derivatives) can achieve >98% enantiomeric excess (e.e.) under optimized conditions (0°C, 3 hours, followed by acid quenching and purification via solvent extraction) . Optical rotation measurements (e.g., [α]D = -44° in methanol) and chiral HPLC are critical for verifying purity .
Q. How can the structural stability of this compound be assessed under varying experimental conditions?
Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to monitor decomposition above 117–119°C .
- pH sensitivity : Hydrolysis studies in acidic/basic buffers (e.g., 0.1M HCl/NaOH) tracked via NMR or LC-MS .
- Light exposure : UV-Vis spectroscopy to detect photodegradation products .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : NIOSH-approved face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments reported for this compound?
Conflicting stereochemical data can arise from crystallographic vs. spectroscopic methods. To resolve:
- X-ray crystallography : Definitive determination of absolute configuration using single-crystal analysis .
- Comparative NMR : Match coupling constants (e.g., -values for vicinal protons) with known diastereomers .
- Computational modeling : Density functional theory (DFT) calculations to predict / NMR shifts .
Q. How do catalytic systems (e.g., Rh, Pd) influence the compound’s reactivity in C–C bond-forming reactions?
Transition-metal catalysts enable selective functionalization:
- Rhodium : Activates Si–C bonds for silacycle formation under mild conditions (25°C, 12 hours) .
- Palladium : Facilitates cross-coupling with alkynes via C(sp)–H activation, yielding benzosilole derivatives . Reaction monitoring via GC-MS or in situ IR is recommended to optimize yields .
Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?
- LC-HRMS : Detects impurities at ppm levels using high-resolution mass filters .
- Chiral GC : Identifies enantiomeric contaminants (e.g., <2% of (2R,3aR,6aS)-isomer) .
- 2D NMR (HSQC, HMBC) : Assigns impurity structures via long-range - correlations .
Q. How can computational tools predict the compound’s metabolic pathways in pharmacological studies?
- In silico metabolism : Software like Schrödinger’s ADMET Predictor models cytochrome P450 interactions .
- Docking simulations : Identify binding affinities with target enzymes (e.g., HIV protease for darunavir analogs) .
Methodological Considerations
- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) in asymmetric syntheses to minimize racemization .
- Scale-up challenges : Optimize solvent systems (e.g., methanol/water mixtures) to prevent exotherms during large-scale reactions .
- Data validation : Cross-reference experimental optical rotations with literature values (e.g., [α]D = -44° in methanol) to confirm batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
